molecular formula C5H4ClN5 B13574072 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13574072
M. Wt: 169.57 g/mol
InChI Key: VYRDBKOHHVMEJX-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazolo-pyrazine structure, which contributes to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrazine ring system . This catalyst-free and eco-friendly method demonstrates good functional group tolerance and yields the target compound efficiently.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug design .

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C5H4ClN5/c6-3-2-11-4(1-8-3)9-5(7)10-11/h1-2H,(H2,7,10)

InChI Key

VYRDBKOHHVMEJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NC(=NN21)N)Cl

Origin of Product

United States

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